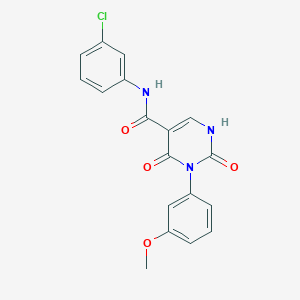
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClN3O4 and its molecular weight is 371.78. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The research on N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide primarily focuses on the synthesis of novel compounds with potential biological activities. For example, studies have shown the synthesis of various tetrahydropyrimidine derivatives with promising antibacterial and antifungal properties. These compounds were synthesized through reactions involving specific chlorophenyl and methoxyphenyl groups, evaluated for their antimicrobial activities against different bacterial and fungal strains, and some exhibited significant inhibition compared to standard drugs (Akbari et al., 2008).
Anticancer and Antitumor Properties
Further research has explored the potential anticancer and antitumor properties of related compounds. One study reported the ultrasound-promoted synthesis of novel thiadiazolopyrimidine derivatives, showing in vitro anticancer activity against human tumor cell lines. These findings suggest that modifications to the tetrahydropyrimidine structure, such as introducing different phenyl substituents, could enhance the compound's biological efficacy (Tiwari et al., 2016).
Synthetic Methodologies and Chemical Properties
The synthesis and characterization of compounds related to N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also highlight advancements in synthetic methodologies and understanding their chemical properties. Research into the synthesis of hyperbranched aromatic polyamides using direct polycondensation methods provides insights into the structural and functional versatility of these compounds. This approach allows for the creation of materials with potential applications in various fields, including materials science and pharmacology (Haba et al., 1998).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-14-7-3-6-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-5-2-4-11(19)8-12/h2-10H,1H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMOVXLVKMXKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

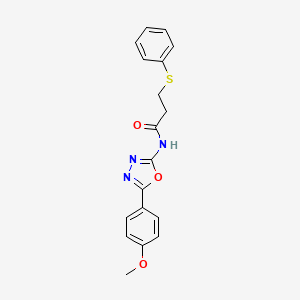
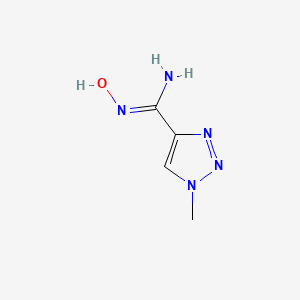

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
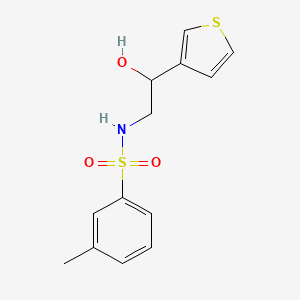
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
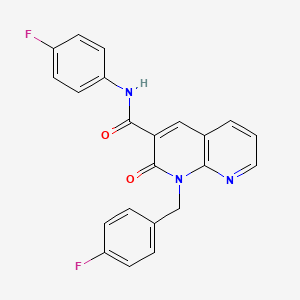
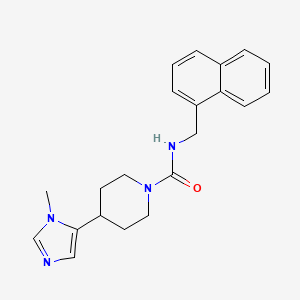

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)